molecular formula C9H8O3 B109038 Methyl 3-formylbenzoate CAS No. 52178-50-4

Methyl 3-formylbenzoate

Cat. No.: B109038
CAS No.: 52178-50-4
M. Wt: 164.16 g/mol
InChI Key: UVSBCUAQEZINCQ-UHFFFAOYSA-N
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Description

Methyl 3-formylbenzoate, also known as methyl benzaldehyde-3-carboxylate, is an organic compound with the molecular formula C9H8O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a formyl group is attached to the benzene ring at the meta position. This compound is a white to light yellow crystalline solid with a melting point of 48-52°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of bioactive molecules that can inhibit specific enzymes or proteins.

    Medicine: It is involved in the development of drugs with potential anti-diabetic and anti-cancer properties.

    Industry: It is used in the production of dyes, fragrances, and polymers.

Comparison with Similar Compounds

Comparison: Methyl 3-formylbenzoate is unique due to the position of the formyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, methyl 4-formylbenzoate has the formyl group at the para position, leading to different substitution patterns and reactivity compared to the meta position in this compound .

Properties

IUPAC Name

methyl 3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSBCUAQEZINCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348623
Record name methyl 3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52178-50-4
Record name methyl 3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAS 52178-50-4
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Synthesis routes and methods I

Procedure details

Potasium carbonate (6.84 g) was added to a solution of 3 formylbenzoic acid (5.00 g), ethyl iodide (5.15 g) in acetonitrile (100 ml). The reaction mixture was refluxed for 18 hrs after cooling the mixture was partitioned between ethyl acetate and water, the organic phase separated, washed with saturated brine, dried over MgSO4 and evaporated under reduced pressure to afford the title compound as a yellow oil (4.84 g).
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Formylbenzoic acid (3.11 g, 20.7 mmol, Aldrich) in 10:1 methanol:water (110 mL) was treated with Cs2CO3 (3.11 g, 10.4 mmol). After stirring 18 hours, the solvent was evaporated under reduced pressure and the residue was dried under reduced pressure at 60° C. The residue was suspended in DMF (40 mL) and treated with iodomethane (2.58 mL, 41.4 mmol). After stirring at ambient temperature 2 hours, the mixture was poured into water and extracted with diethyl ether. The ether extracts were combined, washed with water, saturated NaHCO3, dried (MgSO4), filtered and the filtrate concentrated under reduced pressure to provide the title compound as a white solid (2.81 g).
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-formylbenzoate
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Customer
Q & A

Q1: What is a significant finding regarding the synthesis of Methyl 3-formylbenzoate?

A1: A recent study [] investigated the synthesis of this compound through the Sommelet reaction. The research focused on optimizing the reaction conditions to achieve a high yield and purity of the final product. The study found that using a 1:1.5 molar ratio of Methyl 3-(chloromethyl)benzoate to urotropine, ethanol as the solvent (with a 1:1.5 mass ratio of starting material to solvent), sulfuric acid as the acidifier, and a reaction time of 6 hours at reflux temperature resulted in a 97.06% yield of this compound with 98% purity after extraction and recrystallization.

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